molecular formula C7H9FN2O B13581678 (R)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol

(R)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13581678
M. Wt: 156.16 g/mol
InChI Key: YRLHQSBSPRVYTR-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is a chiral compound featuring an amino group, a fluoropyridinyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoropyridine.

    Nucleophilic Substitution: 3-fluoropyridine undergoes nucleophilic substitution with an appropriate chiral amine to introduce the amino group.

    Reduction: The resulting intermediate is then reduced to form the ethan-1-ol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization or chromatography for purification.

Types of Reactions:

    Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the fluoropyridinyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Modified fluoropyridinyl derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the amino and fluoropyridinyl groups.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

    (2R)-2-amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    (2R)-2-amino-2-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom in (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol imparts unique electronic properties, influencing its reactivity and interactions.

    Chirality: The chiral center in the compound adds to its specificity in biological systems.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1

InChI Key

YRLHQSBSPRVYTR-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](CO)N)F

Canonical SMILES

C1=CN=CC(=C1C(CO)N)F

Origin of Product

United States

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